molecular formula C16H12ClN3O2S B2948088 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-28-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2948088
CAS No.: 392244-28-9
M. Wt: 345.8
InChI Key: KWJIQXMOKNYNMX-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a thiadiazole derivative featuring a 4-chlorophenyl substituent at the 5-position of the thiadiazole ring and a phenoxyacetamide group at the 2-position. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the thiadiazole core contributes to electronic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJIQXMOKNYNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

  • Preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized from p-chlorobenzoic acid through a series of reactions involving the formation of an amine group.

  • Coupling Reaction: The intermediate is then coupled with phenoxyacetyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF)[_{{{CITATION{{{_2{Synthesis and antitubercular activity of new N- 5- (4-chlorophenyl)-1 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential biological activity, which can be explored for developing new drugs or bioactive compounds.

  • Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development.

  • Industry: It can be used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name / ID Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound C₁₆H₁₂ClN₃O₂S 5-(4-Cl-phenyl), 2-phenoxyacetamide 345.80 Chlorophenyl enhances lipophilicity; phenoxy group may modulate solubility .
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a) C₁₅H₁₇ClN₆OS 4-Methylpiperazinyl substituent 364.85 Piperazine improves solubility; potential for enhanced CNS penetration .
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide C₁₇H₁₂ClF₃N₂O₂S₂ Trifluoromethylbenzyl sulfanyl group 440.87 CF₃ group increases electron-withdrawing effects; sulfanyl enhances reactivity .
2-(4-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide C₁₂H₁₂ClN₃O₂S Methoxymethyl substituent 297.76 Methoxymethyl improves metabolic stability; reduced steric hindrance .
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide C₁₈H₁₇N₃O₃S 2,4-Dimethoxyphenyl, phenylacetamide 355.41 Methoxy groups enhance solubility; phenylacetamide may alter binding affinity .

Physicochemical Properties

  • Crystallinity: Compounds like N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () crystallize in monoclinic systems (space group P2₁/c), with distinct lattice parameters (e.g., a = 9.5061 Å, b = 11.2152 Å). Such data suggest structural rigidity influenced by substituents like acetyl or fluorophenyl groups .

Electronic and Steric Effects

  • Chlorophenyl vs.
  • Sulfanyl vs. Methoxy: Sulfanyl groups () introduce nucleophilic sites, whereas methoxy groups () act as electron donors, affecting solubility and metabolic pathways.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the thiadiazole class of organic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring and a phenoxyacetamide moiety. Its molecular formula is C18H16ClN3O2SC_{18}H_{16}ClN_3O_2S with a molecular weight of 373.86 g/mol. The presence of the chlorophenyl group contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation : The compound may affect gene expression related to various biological processes.

Biological Activity Overview

Research has indicated that this compound exhibits multiple biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives related to this compound have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

These findings suggest that structural modifications can enhance the anticancer efficacy of thiadiazole derivatives.

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Various derivatives have been evaluated for their effectiveness against bacterial strains and fungi. The results indicated that certain modifications in the thiadiazole structure could lead to enhanced antimicrobial effects.

Case Studies

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of several thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results demonstrated that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil.
  • In Vivo Studies : In vivo studies using tumor-bearing mice models showed that selected compounds effectively targeted sarcoma cells, confirming their potential as therapeutic agents in cancer treatment.

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